molecular formula C21H17FN4O3S B2938410 4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714916-69-5

4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2938410
CAS No.: 714916-69-5
M. Wt: 424.45
InChI Key: VTXQVQDOPSVSTO-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a quinoxaline-based chemical compound designed for research use in anticancer and drug discovery applications. The quinoxaline scaffold is a promising platform for the discovery of active chemotherapeutic agents, and derivatives containing sulphonamide moieties have been reported to inhibit the growth of human tumor cell lines . This compound is part of a class of N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives that have been investigated for their use as phosphatidylinositol 3-kinase (PI3K) inhibitors . PI3K is a crucial target in oncology research, and its inhibition can disrupt key signaling pathways that promote cancer cell survival and proliferation. In research settings, this compound provides a valuable tool for studying enzyme inhibition and cellular pathways. Related quinoxaline-sulfonamide compounds have demonstrated promising activity against various tumor cell lines, including human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7) . The structural features of this compound—including the 4-fluorobenzenesulfonamide group and the 4-methoxyanilino side chain—are significant, as similar motifs are found in other kinase inhibitors. The methoxy group on the aniline ring has been shown in related structures to be beneficial for biological activity and binding affinity . This product is intended for research purposes only in laboratory settings. It is not intended for use in humans, animals, or as a drug, diagnostic, or therapeutic agent.

Properties

IUPAC Name

4-fluoro-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-29-16-10-8-15(9-11-16)23-20-21(25-19-5-3-2-4-18(19)24-20)26-30(27,28)17-12-6-14(22)7-13-17/h2-13H,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXQVQDOPSVSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Belonging to the class of quinoxaline derivatives, it has been investigated for its biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H17FN4O3S
  • Molecular Weight : 424.45 g/mol
  • CAS Number : 714916-69-5

Anticancer Properties

Research has demonstrated that quinoxaline derivatives exhibit notable anticancer activity. A study evaluated various quinoxaline compounds against different tumor cell lines, revealing that certain derivatives showed significant inhibitory effects. For example, a related compound demonstrated an IC50 value of 7.8 µM against the HCT116 human colon carcinoma cell line, indicating potent antiproliferative effects .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cancer cell signaling pathways. It has been shown to target phosphatidylinositol 3-kinase (PI3K), a key player in various malignancies . By inhibiting PI3K, the compound disrupts downstream signaling pathways that promote cancer cell survival and proliferation.

Study 1: Antimicrobial Activity

In a preliminary investigation, this compound was assessed for its antimicrobial properties against several bacterial strains. The results indicated moderate activity, suggesting potential as an antimicrobial agent.

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to identify the influence of various substituents on the biological activity of quinoxaline derivatives. The findings highlighted that modifications at the phenyl ring significantly affected potency against cancer cell lines, with specific substitutions enhancing inhibitory effects .

Research Findings Summary Table

Compound Cell Line IC50 (µM) Activity Type
Compound AHCT1167.8Anticancer
Compound BHepG215.0Anticancer
Compound CMCF7>20Anticancer
Compound DE. coli50.0Antimicrobial

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s activity and properties can be contextualized by comparing it to analogs with variations in the quinoxaline core, sulfonamide substituents, or aromatic rings. Key examples include:

Table 1: Structural Comparison of Quinoxaline Sulfonamide Derivatives
Compound Name Substituents on Quinoxaline Sulfonamide Group Key Features Reference
Target Compound 3-(4-Methoxyphenylamino) 4-Fluorophenyl Enhanced solubility via methoxy; fluorophenyl improves stability
4-Fluoro-N-[3-(4-(Trifluoromethoxy)anilino)quinoxalin-2-yl]benzenesulfonamide 3-(4-Trifluoromethoxyphenylamino) 4-Fluorophenyl Trifluoromethoxy increases lipophilicity and electron-withdrawing effects
N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide 3-(3-Hydroxyphenylamino) Phenyl Hydroxyl group improves hydrogen bonding but reduces metabolic stability
4-((7-Methoxyquinolin-4-yl)amino)-N-(quinoxalin-2-yl)benzenesulfonamide 4-(7-Methoxyquinolin-4-ylamino) Quinoxalin-2-yl Methoxyquinoline enhances π-π stacking; broader antimicrobial activity
N-(3-Mercaptoquinoxalin-2-yl)-N,4-dimethylbenzenesulfonamide 3-Mercapto, N-methyl 4-Methylphenyl Thiol group increases metal-binding potential; methyl improves lipophilicity
Anticancer Activity:
  • Compound 9 (4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide): IC₅₀ = 15.6 mmol/L against breast cancer cells (MCF-7), outperforming doxorubicin (IC₅₀ = 71.8 mmol/L) .
Antimicrobial Activity:
  • Compound 3p (4-((7-Methoxyquinolin-4-yl)amino)-N-(quinoxalin-2-yl)benzenesulfonamide): Exhibits potent activity against E. coli (MIC = 8 µg/mL) due to the methoxyquinoline moiety enhancing membrane penetration .

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